N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide
Description
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide is a compound with unique structural features that make it of significant interest in various scientific fields. Its structure combines a piperidine ring with a cyclopropylsulfonyl group and a methoxy-substituted isoindole, resulting in a molecule with potential bioactive properties.
Properties
IUPAC Name |
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-25-16-5-4-13-10-20(11-14(13)9-16)18(22)19-15-3-2-8-21(12-15)26(23,24)17-6-7-17/h4-5,9,15,17H,2-3,6-8,10-12H2,1H3,(H,19,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECKLESWBGWERR-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)C(=O)NC3CCCN(C3)S(=O)(=O)C4CC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CN(C2)C(=O)N[C@@H]3CCCN(C3)S(=O)(=O)C4CC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves the following steps:
Formation of Piperidine Ring: : Cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of Cyclopropylsulfonyl Group: : Cyclopropylsulfonyl chloride reacts with the piperidine ring under basic conditions (e.g., using triethylamine or pyridine) to introduce the sulfonyl group.
Methoxylation of Isoindole: : A suitable precursor, such as 5-hydroxyisoindole, is methylated using methyl iodide in the presence of a strong base (like sodium hydride).
Coupling Reaction: : The two fragments (the piperidine and the methoxy isoindole) are coupled using appropriate coupling agents (e.g., EDCI, HATU) to form the final compound.
Industrial Production Methods
Industrial-scale production might involve optimization of these synthetic steps to ensure high yield and purity, utilizing continuous flow processes, process intensification, and scale-up techniques to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methoxy group or the piperidine ring.
Reduction: : Reduction might target the sulfonyl group or the isoindole ring.
Substitution: : Electrophilic or nucleophilic substitutions might occur, particularly at positions adjacent to functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or PCC (pyridinium chlorochromate).
Reduction: : Metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like thiols or amines, in solvents such as dichloromethane or toluene.
Major Products
The major products formed depend on the specific reaction but can include demethylated, oxidized, or reduced derivatives of the original compound.
Scientific Research Applications
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide has been explored in:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Probing interactions with biomolecules due to its unique structure.
Medicine: : Potential therapeutic uses, targeting specific pathways or receptors.
Industry: : Possible roles in the development of new materials or catalysts.
Mechanism of Action
The compound interacts with biological systems through its functional groups, targeting specific proteins or pathways. Its mechanism might involve binding to enzymes or receptors, influencing cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Compared to structurally related compounds such as:
N-[1-cyclopropylsulfonylpiperidin-3-yl]-5-hydroxyisoindole-2-carboxamide
N-[(3S)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
